molecular formula C6H18N3P3 B586550 Ultramark 1621 CAS No. 105809-15-2

Ultramark 1621

Cat. No. B586550
M. Wt: 231.189
InChI Key: DEBZEVJNWCNATM-MZWXYZOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ultramark 1621 is a commercially available mixture of fluorinated phosphazines . It is used as a reference compound for positive and negative ion fast-atom bombardment high-resolution mass spectrometry .


Molecular Structure Analysis

The molecular formula of Ultramark 1621 is C6H18N3P3 . The IUPAC name is hexamethyl-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinine . The InChI Key is DEBZEVJNWCNATM-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ultramark 1621 has been found to be a useful calibration compound for negative and positive ion fast-atom bombardment high-resolution mass spectrometry . It works well with widely used matrices such as glycerol, nitrobenzyl alcohol, and triethanolamine .


Physical And Chemical Properties Analysis

Ultramark 1621 is a clear or slightly hazy, yellow liquid . It is miscible with water . The molecular weight is 231.19 g/mol .

Scientific Research Applications

Application in Mass Spectrometry

  • Scientific Field : Mass Spectrometry
  • Summary of the Application : Ultramark 1621 is used as a reference compound for positive and negative ion fast-atom bombardment high-resolution mass spectrometry . It is commercially available and is a mixture of fluorinated phosphazines .
  • Methods of Application : Ultramark 1621 works well with widely used matrices such as glycerol, nitrobenzyl alcohol, and triethanolamine . The negative and positive ion fast-atom bombardment mass spectra of Ultramark include a series of intense peaks extending from 700 to 1900 u .
  • Results or Outcomes : The use of Ultramark 1621 in mass spectrometry helps in determining elemental compositions of a variety of involatile and thermally labile compounds not suitable for electron impact or chemical ionization mass spectrometry .

Application in Calibration of Mass Spectrometers

  • Scientific Field : Calibration of Mass Spectrometers
  • Summary of the Application : Ultramark 1621 is used in the calibration of Thermo Scientific Ion Trap and Orbitrap Mass Spectrometers .
  • Methods of Application : Ultramark 1621 is included in the Thermo Scientific Pierce LTQ Velos ESI Positive Ion Calibration Solution, which is a mixture of highly purified ionizable molecules specifically designed for positive mode calibration of Thermo Scientific ion trap and orbitrap instruments .
  • Results or Outcomes : The use of Ultramark 1621 in the calibration solution provides strong peaks and enables quick and easy instrument calibration .

Safety And Hazards

Ultramark 1621 can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is incompatible with strong oxidizing agents .

properties

IUPAC Name

2,2,4,4,6,6-hexakis(deuteriomethyl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h1-6H3/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBZEVJNWCNATM-MZWXYZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP1(=NP(=NP(=N1)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CP1(=NP(=NP(=N1)(C[2H])C[2H])(C[2H])C[2H])C[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N3P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ultramark 1621

CAS RN

105809-15-2
Record name Hexakis(1H,1H,omega-H-perfluoroalkoxy)phosphazene
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